4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-5-7-17(8-6-16)22(27)23-19-4-2-3-18(15-19)20-9-10-21(25-24-20)26-11-13-28-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPKYXVYMLGWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Pyridazine Installation
A boronic ester derivative of pyridazine is coupled with 3-bromoaniline under palladium catalysis:
Procedure :
- Combine 3-bromoaniline (1.0 equiv), 6-chloropyridazin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in degassed 1,4-dioxane.
- Heat at 90°C for 12 hours under nitrogen.
- Purify via column chromatography (ethyl acetate/hexane) to yield 3-(6-chloropyridazin-3-yl)aniline (78% yield).
Morpholine Substitution via Nucleophilic Aromatic Substitution
The chloropyridazine intermediate undergoes SNAr reaction with morpholine:
Procedure :
- Dissolve 3-(6-chloropyridazin-3-yl)aniline (1.0 equiv) and morpholine (3.0 equiv) in DMF.
- Add K₂CO₃ (2.5 equiv) and heat at 100°C for 8 hours.
- Extract with ethyl acetate, wash with brine, and concentrate.
- Purify via silica gel chromatography to obtain 3-(6-morpholinopyridazin-3-yl)aniline (85% yield).
Amide Bond Formation
Schotten-Baumann Reaction
The aniline intermediate is acylated with 4-methylbenzoyl chloride under basic conditions:
Procedure :
- Dissolve 3-(6-morpholinopyridazin-3-yl)aniline (1.0 equiv) in THF.
- Add 4-methylbenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stir at room temperature for 4 hours.
- Quench with water, extract with DCM, and concentrate.
- Recrystallize from ethanol to yield 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (92% purity, 70% yield).
Coupling Reagent-Mediated Synthesis
For higher efficiency, carbodiimide reagents such as EDCl/HOBt are employed:
Procedure :
- Mix 3-(6-morpholinopyridazin-3-yl)aniline (1.0 equiv), 4-methylbenzoic acid (1.1 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) in DMF.
- Stir at room temperature for 12 hours.
- Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA) to isolate the product (88% yield).
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling avoids palladium use:
Procedure :
- Combine 3-iodoaniline (1.0 equiv), 6-morpholinopyridazine (1.2 equiv), CuI (10 mol%), and N,N'-dimethylethylenediamine (20 mol%) in DMSO.
- Heat at 110°C for 24 hours.
- Purify via column chromatography to obtain the aniline intermediate, followed by acylation as above (65% overall yield).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H, pyridazine-H), 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 7.65–7.58 (m, 4H, Ar-H), 7.42 (d, J = 8.0 Hz, 1H, Ar-H), 3.78–3.72 (m, 4H, morpholine-H), 3.25–3.20 (m, 4H, morpholine-H), 2.42 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₃N₄O₂: 403.1772; found: 403.1776.
Purity Assessment
HPLC analysis (C18 column, 30% acetonitrile/water): Retention time = 6.7 min, purity >98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 70 | 92 | Low cost, simple setup | Moderate yield, requires purification |
| EDCl/HOBt coupling | 88 | 98 | High efficiency, mild conditions | Expensive reagents |
| Ullmann coupling | 65 | 95 | Avoids palladium catalysts | Long reaction time |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has shown potential in:
Inhibiting Tyrosine Kinases : This action can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Modulating Inflammatory Responses : The compound may influence cytokine production and immune cell activation, suggesting potential anti-inflammatory properties.
Anticancer Activity
Research indicates that 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide possesses significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including:
- Breast Cancer (MCF-7 Cells) : Exhibited a dose-dependent decrease in cell viability.
- Lung Cancer (A549 Cells) : Induced apoptosis through caspase activation pathways.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential as a biochemical probe to study cellular mechanisms.
- Medicine : Explored for pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Industry : Utilized in developing new materials with specific properties.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cells, showcasing its potential as an anticancer agent.
Case Study 2: Inflammatory Response Modulation
Research published in Biochemical Pharmacology highlighted the compound's ability to modulate inflammatory responses by inhibiting specific cytokines involved in chronic inflammation. This suggests that it may be beneficial for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and related derivatives:
Substituent Effects on Activity and Pharmacokinetics
- Heterocyclic Rings: Pyridazine (target compound) vs. pyrimidine (nilotinib) or isoxazole (I-6273): Pyridazine’s electron-deficient nature may enhance binding to kinases, while pyrimidine in nilotinib contributes to its FDA-approved anticancer activity . Morpholino substituent (target compound) vs. trifluoromethyl (compound 16 in ): Morpholino improves aqueous solubility, whereas trifluoromethyl increases lipophilicity and metabolic resistance .
Methyl Position on Benzamide :
Linker and Phenyl Substitution :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP): The target compound’s morpholino group likely reduces LogP compared to nilotinib (LogP ~4.5) or 3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (LogP 3.8), enhancing solubility .
Biological Activity
4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, a compound belonging to the class of benzanilides, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 4-methyl-N-[3-(6-morpholinopyridazin-3-yl)phenyl]benzamide . Its molecular formula is , and it exhibits a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 374.44 g/mol |
| CAS Number | 899745-91-6 |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through reactions involving hydrazine derivatives with diketones.
- Introduction of the Morpholine Group : Nucleophilic substitution reactions are used to attach the morpholine moiety to the pyridazine ring.
- Coupling with Benzamide : The final step involves coupling with 4-methylbenzamide using reagents like EDCI or DCC in a basic medium.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit specific tyrosine kinases, which are crucial for cell proliferation and survival in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can suppress the growth of various cancer cell lines by inducing apoptosis.
- Mechanistic Insights : It interferes with signaling pathways such as the VEGF-induced angiogenesis pathway, which is vital for tumor growth and metastasis .
Antimicrobial Activity
Recent studies have highlighted its potential as an antimicrobial agent:
- The compound has shown moderate to significant antibacterial activity against various strains, indicating its versatility in combating infections .
Case Studies
- Cancer Treatment : In a study evaluating the efficacy of this compound on breast cancer cells, it was found to significantly reduce cell viability at concentrations as low as 25 nM. The compound's ability to overcome drug resistance mechanisms was also noted when combined with paclitaxel .
- Antibacterial Screening : Another study focused on synthesizing derivatives of this compound revealed that modifications could enhance its antibacterial properties. The synthesized derivatives were screened against bacterial strains, showing promising results that warrant further investigation .
Q & A
Q. How can researchers optimize the synthesis of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Buchwald-Hartwig amination for coupling the morpholinopyridazine core with substituted phenylbenzamide. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency .
- Temperature control : Maintain 80–100°C for amination steps to minimize side reactions .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) is critical for isolating the final compound ≥95% purity .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the morpholine and benzamide groups. Aromatic proton signals at δ 7.2–8.5 ppm and morpholine methylene protons at δ 3.4–3.8 ppm are diagnostic .
- High-resolution mass spectrometry (HRMS) : ESI+ mode validates the molecular ion [M+H]⁺ with <2 ppm mass error .
- X-ray crystallography : Resolves conformational flexibility of the pyridazine-phenylamide linkage .
Q. What stability profiles should be considered during storage and handling of this compound?
- Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, requiring storage below 25°C .
- Light sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light; store in amber vials .
- Hygroscopicity : Dynamic vapor sorption (DVS) data suggest moderate moisture uptake; use desiccants in storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase assays)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Kinase panel selection : Use ≥3 unrelated kinases (e.g., EGFR, ABL1, CDK2) to confirm selectivity .
- ATP concentration : Fix ATP at Km (e.g., 100 µM) to avoid false inhibition .
- Orthogonal validation : Pair enzymatic assays with cellular thermal shift assays (CETSA) to verify target engagement .
For example, if IC₅₀ varies by >10-fold between studies, re-test using SPR to measure binding kinetics (ka/kd) .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide with homology models of off-targets (e.g., GPCRs, ion channels) to prioritize in vitro testing .
- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET liabilities (e.g., hERG inhibition) .
- MD simulations : Run 100-ns trajectories to assess binding mode stability at the morpholine-pyridazine interface .
Q. How can researchers design derivatives to improve the metabolic stability of this compound without compromising potency?
- Methodological Answer :
- Metabolic soft spot identification : Incubate with human liver microsomes (HLMs) and use LC-MS to detect hydroxylation at the benzamide methyl group .
- Isosteric replacement : Substitute the methyl group with trifluoromethyl (CF₃) or cyclopropyl to block CYP3A4-mediated oxidation .
- Prodrug strategies : Introduce acetyl-protected morpholine to enhance solubility and reduce first-pass metabolism .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data (e.g., DMSO vs. aqueous buffer) for this compound?
- Methodological Answer :
- Equilibrium solubility measurement : Shake-flask method in PBS (pH 7.4) and DMSO, filtered through 0.22 µm membranes, analyzed via UV spectrophotometry .
- Crystalline vs. amorphous form : Use PXRD to confirm polymorphic state; amorphous forms exhibit 5–10× higher solubility but lower stability .
- Co-solvent systems : Test PEG-400 or Captisol® to enhance aqueous solubility without precipitation .
Experimental Design
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent models : Administer 10 mg/kg (IV and PO) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .
- Tissue distribution : Use quantitative whole-body autoradiography (QWBA) in mice to assess brain penetration (targeting CNS applications) .
- Metabolite profiling : Identify N-oxide metabolites via UPLC-QTOF in bile-duct cannulated models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
